1-Ethyl-5-nitropyridin-2(1H)-one
Description
Contextual Significance of Pyridinone Frameworks in Contemporary Organic Chemistry
Pyridinone scaffolds are a cornerstone in the field of organic and medicinal chemistry. nih.gov These six-membered nitrogen-containing heterocycles are recognized as "privileged structures" due to their proven ability to interact with a wide range of biological targets. nih.gov The inherent features of the pyridinone ring, which include its capacity to act as both a hydrogen bond donor and acceptor, make it a valuable component in the design of new therapeutic agents. nih.gov This versatility allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen-bonding capacity, which are critical for drug efficacy. nih.gov
The structural versatility of pyridinones facilitates their use in fragment-based drug design, biomolecular mimetics, and as key hinge-binding motifs for kinases. nih.gov Consequently, pyridinone derivatives have been successfully incorporated into a multitude of FDA-approved drugs demonstrating a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov Their synthesis is often achievable through well-established condensation reactions, further enhancing their appeal to synthetic chemists. nih.gov The introduction of various substituents onto the pyridinone core allows for systematic exploration of structure-activity relationships (SAR), a fundamental practice in the development of new and effective drug candidates. nih.govresearchgate.net
Academic Relevance of Nitropyridinone Derivatives in Synthetic and Mechanistic Studies
The incorporation of a nitro group onto the pyridinone framework introduces a powerful electron-withdrawing feature that significantly influences the molecule's reactivity and opens up new avenues for synthetic transformations. Nitropyridine derivatives are pivotal intermediates in the synthesis of a diverse range of bioactive molecules. google.com The nitro group dramatically lowers the electron density of the pyridine (B92270) ring, making it susceptible to nucleophilic attack, a cornerstone of many synthetic strategies.
From a mechanistic standpoint, nitropyridinones are excellent substrates for studying various chemical phenomena. For example, 1-substituted 3,5-dinitro-2-pyridones are known to undergo ring transformation reactions when treated with nucleophiles like sodio β-keto esters. Similarly, studies on the hydrazinolysis of 5-nitropyridin-2(1H)-ones have revealed fascinating recyclization mechanisms, leading to the formation of different heterocyclic systems such as pyrazoles. researchgate.net These transformations are not only synthetically useful but also provide deep insights into reaction pathways and the stability of intermediates. The nitro group can also be reduced to an amino group, a key functional handle that allows for further derivatization and the construction of complex molecular architectures, as demonstrated in the synthesis of kinase inhibitors. google.com
Research Focus and Importance of 1-Ethyl-5-nitropyridin-2(1H)-one
While extensive, peer-reviewed research focusing specifically on this compound is not widely documented in publicly available literature, its importance can be inferred from its status as a readily available research chemical and the established reactivity of its structural analogues. The compound combines the key features of the pyridinone core with the activating properties of the nitro group and an N-ethyl substituent.
The primary research focus for a compound like this compound would likely be its use as a versatile building block in organic synthesis. Its structural similarity to the well-studied 1-methyl-5-nitropyridin-2(1H)-one suggests that it would undergo similar chemical transformations. researchgate.net Researchers would likely utilize this compound as a precursor for more complex molecules, leveraging the reactivity imparted by the nitro group for nucleophilic aromatic substitution or for ring-transformation reactions. The ethyl group at the nitrogen atom, in comparison to a methyl group, can subtly influence the compound's solubility, steric hindrance, and metabolic stability in potential downstream applications.
The importance of this compound lies in its potential to serve as a key intermediate in the synthesis of novel compounds with applications in medicinal chemistry and materials science. The reactivity of the nitropyridinone core allows for the introduction of diverse functional groups, enabling the creation of libraries of new molecules for biological screening or for the development of functional materials.
Chemical Data and Properties
Below are tables detailing the known properties of this compound and a comparison with its parent compound, 5-Nitropyridin-2(1H)-one.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 66336-02-5 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
Table 2: Comparative Properties of Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 66336-02-5 | C₇H₈N₂O₃ | 168.15 |
| 5-Nitropyridin-2(1H)-one | 5418-51-9 | C₅H₄N₂O₃ | 140.09 |
| 1-Methyl-5-nitropyridin-2(1H)-one | 32896-90-5 | C₆H₆N₂O₃ | 154.12 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-nitropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIBFQMZBMIHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304344 | |
| Record name | 1-ethyl-5-nitro-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66336-02-5 | |
| Record name | NSC165482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethyl-5-nitro-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Ethyl 5 Nitropyridin 2 1h One
Strategies for N-Alkylation of Pyridin-2(1H)-one Scaffolds
A primary challenge in the synthesis of N-substituted 2-pyridones is the inherent ambident nucleophilicity of the pyridone ring. Deprotonation results in an anion that can react with electrophiles at either the nitrogen atom (N-alkylation) to yield the desired 2-pyridone, or the oxygen atom (O-alkylation) to form a 2-alkoxypyridine. mdpi.com The competition between these two pathways is influenced by factors such as the choice of base, solvent, electrophile, and the substituents on the pyridone ring. researchgate.net
Direct ethylation of a pre-formed 5-nitropyridin-2(1H)-one scaffold is a straightforward approach to the target molecule. Achieving high regioselectivity for N-alkylation over O-alkylation is paramount. Several modern methods have been developed to address this challenge.
Conventional methods often involve reacting the pyridone with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. mdpi.com However, this often leads to a mixture of N- and O-ethylated products. sciforum.net To improve selectivity, specific conditions and reagents have been explored. For instance, the use of tetra-alkyl ammonium (B1175870) fluoride (B91410) in a solvent like THF has been reported to facilitate N-alkylation with high yield and selectivity. google.com Another approach involves using a combination of sodium hydride (NaH) and lithium bromide (LiBr) in a mixed solvent system of DMF and DME, which has been shown to selectively N-alkylate 6-substituted-2-pyridones. researchgate.net
More recent innovations offer milder and more efficient protocols. A notable example is the P(NMe2)3-mediated direct N-alkylation of 2-pyridones with α-keto esters, which proceeds via a deoxygenation process under mild conditions to afford N-alkylated products with high selectivity. organic-chemistry.org Furthermore, one-pot syntheses under microwave irradiation have been developed, offering an efficient alternative to conventional heating and often reducing reaction times and improving yields. mdpi.comsciforum.net
In a multi-step synthesis, N-alkylation can be performed at various stages. For example, a pyridin-2(1H)-one can be ethylated first, followed by the introduction of the nitro group. The synthesis of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one provides a relevant example, where 5-bromo-3-nitro-2-hydroxypyridine is N-methylated using methyl iodide and potassium carbonate in DMF. A similar strategy could be employed for the target molecule, starting with a suitable pyridinone precursor which is first ethylated and then subjected to nitration.
Conversely, a precursor like 2-hydroxypyridine (B17775) can be N-ethylated to form 1-ethylpyridin-2(1H)-one, which is then nitrated. The synthesis of N-alkenyl-2-pyridones, which can be subsequently reduced to N-alkyl-2-pyridones, also represents a sequential approach where the nitrogen is functionalized prior to other transformations. nih.gov These multi-step sequences allow for greater flexibility and can be designed to avoid protecting groups or to accommodate sensitive functionalities.
Nitration Reactions for Regioselective Introduction of the Nitro Group
The introduction of a nitro group onto the pyridone ring requires careful control of regioselectivity. The electronic nature of the pyridone ring, with its electron-donating nitrogen and electron-withdrawing carbonyl group, directs electrophilic substitution.
Direct nitration of pyridine (B92270) and its simple derivatives is often challenging and can result in low yields due to the deactivation of the ring by protonation under strongly acidic conditions. researchgate.net However, effective methods have been developed. A common and effective nitrating system for pyridine-based heterocycles is a mixture of nitric acid and sulfuric acid. For the synthesis of the target molecule, the nitration of 1-ethylpyridin-2(1H)-one would be the key step. The presence of the N-ethyl group and the carbonyl oxygen influences the position of nitration. The electron-donating character of the ring nitrogen directs electrophiles to the 3- and 5-positions.
A preparatively useful method for the nitration of pyridines involves using nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10-83%. researchgate.netrsc.org This method avoids the harsh conditions of mixed acid nitration and can provide better yields for many substituted pyridines. researchgate.net
An alternative strategy involves nitrating a precursor molecule before the formation of the pyridinone ring. This can be an effective way to control regioselectivity. A powerful example is the one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068). google.com This process starts with the nitration of 2-aminopyridine (B139424) using concentrated nitric and sulfuric acids. The resulting mixture of nitrated aminopyridines is then subjected to a diazotization reaction with sodium nitrite, followed by hydrolysis to yield the desired 2-hydroxy-5-nitropyridine. google.com This 5-nitro-2-pyridone intermediate could then be N-ethylated as described in section 2.1.1 to furnish the final product, 1-Ethyl-5-nitropyridin-2(1H)-one. This pathway highlights how the sequence of reactions can be strategically designed to achieve the desired substitution pattern.
Construction and Functionalization of the Pyridin-2(1H)-one Ring System
The Hantzsch pyridine synthesis and its variations are classic methods for constructing dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. acsgcipr.org More contemporary approaches often involve transition metal-catalyzed or formal cycloaddition reactions. For instance, a Mn(OAc)₂-promoted formal dehydrative dehydroaromatizing [4+2] cycloaddition of enamides with maleimides has been reported for the construction of pyridine rings. researchgate.net Another method involves a [5+1] annulative construction of a pyridine ring from a 2-hydroxyacetophenone (B1195853) and a pyrrole (B145914) derivative. researchgate.net
Once the basic pyridin-2(1H)-one scaffold is formed, further functionalization can be carried out. For example, selective functionalization at an α-methyl group of a substituted pyridone can be achieved by careful choice of a base to effect deprotonation, followed by reaction with an electrophile. researchgate.net Structure-activity relationship studies on pyridin-2(1H)-one derivatives have led to the synthesis of various analogues where substituents at the 3- and 5-positions are modified to tune biological activity. nih.gov The introduction of electron-withdrawing groups, such as the nitro group in the target molecule, has been noted to increase the acidity of the N-H proton, which can enhance interactions in biological systems. nih.gov These functionalization strategies are crucial for creating diverse libraries of pyridinone-based compounds for various applications.
Scalable and Sustainable Synthetic Routes for Nitropyridinone Production
The development of scalable and sustainable synthetic methods is crucial for the practical application of chemical compounds. Modern techniques such as continuous flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processes in terms of efficiency, safety, and environmental impact.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, including nitrogen-containing heterocycles. This technology offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for reactions involving hazardous reagents or intermediates.
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the synthesis of related nitropyridine derivatives has been successfully demonstrated using this approach. For example, the N-oxidation of pyridine derivatives has been achieved in a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant, with yields of up to 99%. This process is noted for being safer, greener, and more efficient than batch methods.
The principles of continuous flow could be applied to the N-alkylation of 5-nitropyridin-2(1H)-one. A packed-bed reactor containing a solid-supported base could be used to facilitate the reaction between a flowing solution of the pyridinone and an ethylating agent, potentially leading to higher throughput and easier product purification.
Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating.
The application of microwave irradiation has been successful in the synthesis of various nitropyridine derivatives. For instance, the synthesis of 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide was achieved in just 3 minutes by irradiating a solution of 2-bromomethyl-6-nitroquinazolin-4-one and pyridine in acetonitrile (B52724) with microwaves.
This methodology could be adapted for the synthesis of this compound. The N-alkylation of 5-nitropyridin-2(1H)-one with an ethylating agent could potentially be accelerated under microwave irradiation, reducing reaction times and improving energy efficiency. The table below summarizes a hypothetical microwave-assisted synthesis based on known procedures for related compounds.
Table 2: Hypothetical Microwave-Assisted N-Alkylation of 5-nitropyridin-2(1H)-one
| Precursor | Reagents | Conditions | Product | Reference (by analogy) |
| 5-nitropyridin-2(1H)-one | Ethyl iodide, Base (e.g., K2CO3), Acetonitrile | Microwave irradiation | This compound |
Mechanistic Investigations of 1 Ethyl 5 Nitropyridin 2 1h One Reactivity
Chemical Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, with its reduction to an amino group being one of the most fundamental and widely utilized reactions in the synthesis of complex molecules. sci-hub.st
Reduction Pathways of the Nitro Moiety to Amino Derivatives
The conversion of the nitro group in 1-Ethyl-5-nitropyridin-2(1H)-one to an amino group, yielding 5-amino-1-ethylpyridin-2(1H)-one, is a critical transformation for the synthesis of various derivatives. This reduction typically proceeds through a six-electron process, sequentially forming nitroso and hydroxylamino intermediates. nih.gov A variety of reducing agents and catalytic systems have been developed for this purpose, each with its own mechanistic nuances. mdpi-res.com
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel. sci-hub.st For instance, the reduction of similar nitroaromatic compounds has been effectively achieved using Raney nickel. lookchem.com The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
Another approach involves the use of metal-free transfer hydrogenation, for example, using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like reduced graphene oxide. sci-hub.st The reduction of nitroarenes can also be achieved using thiols under basic conditions. sci-hub.st The choice of reducing agent and reaction conditions is crucial to ensure high chemoselectivity, especially when other reducible functional groups are present in the molecule.
The reduction of the nitro group is a key step in the synthesis of biologically active compounds. For example, the reduction of a related compound, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, is a crucial step in the synthesis of antimitotic agents. nih.gov
Theoretical Analysis of Nitro Group Reactivity in Pyridinone Contexts
Theoretical studies, often employing computational chemistry, provide valuable insights into the reactivity of the nitro group within the pyridinone framework. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly influences the electron density distribution of the pyridinone ring. mdpi.comresearchgate.net This electronic perturbation is a key factor in the compound's reactivity towards both nucleophiles and electrophiles.
Computational analyses of nitroaromatic compounds have shown that the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic system more susceptible to nucleophilic attack. mdpi.com Furthermore, the presence of the nitro group can affect the aromaticity of the pyridinone ring. Studies on substituted benzenes have shown that the nitro group can decrease the π-electron delocalization in the ring, especially when interacting with electron-donating groups. researchgate.net
In the context of this compound, theoretical calculations can predict the most likely sites for nucleophilic and electrophilic attack, as well as the relative stabilities of reaction intermediates. This information is invaluable for designing synthetic routes and understanding reaction mechanisms.
Nucleophilic and Electrophilic Aromatic Substitution Pathways
The electronic properties of the pyridinone ring in this compound, influenced by both the nitro and lactam functionalities, dictate its behavior in aromatic substitution reactions.
Regioselectivity and Kinetic Aspects of Substitutions on the Pyridinone Ring
Nucleophilic Aromatic Substitution (SNAr): The pyridinone ring in this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. mdpi.comnih.gov The nitrogen atom in the pyridine (B92270) ring also contributes to the electron-deficient nature of the ring, making it more susceptible to nucleophilic attack than benzene. researchgate.netakjournals.com
Nucleophilic attack is generally favored at positions ortho and para to the nitro group. masterorganicchemistry.com In this compound, this would correspond to the C4 and C6 positions. The reaction proceeds through a Meisenheimer-type intermediate, a negatively charged species whose stability is enhanced by the presence of the electron-withdrawing nitro group. masterorganicchemistry.comacs.org The rate of SNAr reactions is often dependent on the nature of the leaving group, the nucleophile, and the reaction conditions. For instance, heating is often required to drive these reactions to completion. youtube.com
Electrophilic Aromatic Substitution (EAS): The pyridinone ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro group and the carbonyl group of the lactam system. uci.eduyoutube.comquora.com Electrophilic attack on the ring is therefore more difficult compared to benzene. masterorganicchemistry.com
Influence of Nitro and Lactam Groups on Ring Activation and Deactivation
The reactivity of the pyridinone ring in this compound is a delicate balance of the electronic effects of the nitro and lactam groups.
Nitro Group: As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. mdpi.comresearchgate.netnih.gov It achieves this through a combination of a strong -I (inductive) effect and a strong -M (mesomeric or resonance) effect. This withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group. sarthaks.com
The combined effect of these two groups results in a highly electron-deficient aromatic system that is primarily reactive towards nucleophiles. The activating effect of the lactam nitrogen is likely overshadowed by the strong deactivating effects of the nitro and carbonyl groups, making electrophilic substitution challenging.
Tautomerism and its Impact on Reaction Mechanisms
Tautomerism, the equilibrium between two or more interconverting structural isomers, can play a significant role in the reactivity of pyridinone systems. For this compound, the primary tautomeric equilibrium to consider is between the lactam form (the pyridin-2-one) and the lactim form (2-ethoxypyridin-5-nitro-ol).
While the lactam form is generally the more stable tautomer for simple pyridinones, the equilibrium can be influenced by factors such as solvent polarity and the presence of other functional groups. The existence of the lactim tautomer, even in small concentrations, can provide alternative reaction pathways. For example, the hydroxyl group in the lactim form can act as a nucleophile or be deprotonated to form a phenoxide-like species, which could then react with electrophiles.
Studies on related heterocyclic systems, such as 4-nitroso-5-pyrazolones, have shown that tautomeric equilibria can significantly affect their chemical behavior. researchgate.net Similarly, investigations into the reactivity of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one have highlighted the importance of tautomeric forms in its cyclization and substitution reactions. researchgate.net Therefore, a complete understanding of the reaction mechanisms of this compound requires consideration of the potential involvement of its tautomeric forms.
Investigation of Lactam-Lactim Tautomeric Equilibria in Pyridin-2(1H)-ones
Pyridin-2(1H)-ones, including this compound, can exist in two tautomeric forms: the lactam and the lactim. The position of this equilibrium is a critical determinant of the molecule's chemical behavior and is influenced by various factors such as substitution patterns, solvent polarity, and temperature.
The lactam form is characterized by a carbonyl group (C=O) within the ring, while the lactim form possesses a hydroxyl group (O-H) and an endocyclic C=N bond. In the case of pyridin-2(1H)-ones, the equilibrium generally favors the lactam tautomer. uni-muenchen.descispace.comresearchgate.net However, the introduction of substituents can significantly shift this balance. For instance, electron-withdrawing groups, such as the nitro group in this compound, can influence the acidity and basicity of the molecule, thereby affecting the tautomeric preference. uni-muenchen.de
The solvent environment plays a pivotal role in the lactam-lactim equilibrium. Polar or protic solvents tend to stabilize the lactim tautomer, which is a better hydrogen bond donor and acceptor, often existing as a solvated monomer. uni-muenchen.de Conversely, in apolar solvents, the equilibrium can be influenced by dimerization. uni-muenchen.de Spectroscopic techniques, such as UV-Vis and NMR, are instrumental in quantitatively determining the relative populations of the two tautomers in different solvents. researchgate.net For example, changes in the absorption spectra upon varying solvent polarity or temperature can provide insights into the thermodynamic parameters of the tautomerization process. scispace.comresearchgate.net Studies on related systems, like 6-chloro-2-pyridone, have utilized 2D IR spectroscopy to distinguish between the lactam and lactim forms in aqueous solutions, revealing that the lactim population increases with temperature. nih.gov
It has been observed that in some substituted 2(1H)-pyridones, the lactam form may exist as a dimer, while the lactim form is monomeric. uni-muenchen.de This dimerization, driven by hydrogen bonding, can affect the rate of tautomer interconversion. uni-muenchen.de For instance, 3-ethoxycarbonyl-2(1H)-pyridone exists as a lactim monomer, while its dimer is in the lactam form. rsc.org In contrast, 3-ethylaminocarbonyl-2(1H)-pyridone exists exclusively as the lactam tautomer, either as a monomer or a dimer. rsc.org
| Compound | Tautomeric Form(s) | Dimerization |
| 3-Ethoxycarbonyl-2(1H)-pyridone | Lactim monomer, Lactam dimer | Yes |
| 3-Ethylaminocarbonyl-2(1H)-pyridone | Lactam (monomer and dimer) | Yes |
Computational Studies on the Energetics and Dynamics of Tautomeric Forms
Computational chemistry provides a powerful tool for investigating the energetics and dynamics of lactam-lactim tautomerism. Density functional theory (DFT) and ab initio methods are commonly employed to calculate the relative stabilities of the tautomers and the energy barriers for their interconversion. rsc.orgnih.govnih.gov
These computational studies can accurately predict the influence of substituents and solvent effects on the tautomeric equilibrium. For example, calculations on the pyridine-2(1H)-thione/pyridine-2-thiol system, a close analog, have shown that while ab initio methods can overestimate the stability of the thiol (lactim-like) form in the gas phase, the inclusion of solvent effects using models like the self-consistent reaction field (SCRF) can provide results that are in good agreement with experimental data. rsc.org
Computational analyses have also been used to interpret experimental findings regarding the influence of ring nitrogen atoms on tautomeric equilibria. A study comparing 2-hydroxypyridine (B17775) and 4(3H)-pyrimidinone revealed that the introduction of a second nitrogen atom shifts the equilibrium towards the keto (lactam) form in the pyrimidine (B1678525) derivative. nih.gov This shift was rationalized by considering factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization, which were evaluated using various computational tools. nih.gov
The dynamics of the tautomerization process can be explored by calculating the transition state structures and the corresponding activation energies. For the tautomerization of 2-pyrimidinethiol to 2(1H)-pyrimidinethione, a water-promoted tautomerization pathway via a cyclic transition state involving water molecules has been proposed based on DFT calculations. nih.gov These studies provide a detailed picture of the reaction mechanism at the molecular level.
| Computational Method | Application | Key Findings |
| DFT (B3LYP) | Tautomerism of pyridine-2(1H)-thione | Accurately predicts solvent effects on equilibrium. rsc.org |
| Ab initio (HF, MP2, MP4) | Tautomerism of pyridine-2(1H)-thione | Overestimates stability of thiol form in gas phase. rsc.org |
| DFT | Tautomerism of 2-pyrimidinethiol | Proposes a water-promoted tautomerization pathway. nih.gov |
Other Relevant Chemical Reactions and Bond Transformations
Beyond tautomerism, this compound and related compounds can undergo a variety of other chemical reactions, including oxidative processes, ring-opening, and rearrangements.
Oxidative Processes and Their Mechanistic Details
The presence of the nitro group and the pyridinone ring system makes this compound susceptible to oxidative reactions. While specific studies on the oxidative processes of this exact compound are not extensively detailed in the provided context, the general reactivity of related nitrogen heterocycles suggests potential pathways. Oxidation can occur at the nitrogen atom, the carbon atoms of the ring, or the ethyl substituent. The mechanism of such reactions would likely involve electron transfer processes, potentially leading to the formation of radical intermediates. The nitro group, being a strong electron-withdrawing group, will significantly influence the electron density distribution in the ring and, consequently, its susceptibility to oxidation.
Ring Opening and Rearrangement Mechanisms in Related Systems
The pyridinone ring is known to undergo ring-opening and rearrangement reactions under certain conditions, particularly when activated by substituents like a nitro group. For instance, the reaction of 5-nitropyridin-2(1H)-one and its N-methyl derivative with hydrazine hydrate leads to a ring transformation, ultimately forming (1H-pyrazol-3-yl)acetohydrazide. researchgate.net A proposed mechanism for this recyclization involves the initial attack of hydrazine, followed by ring opening to form an acyclic intermediate. researchgate.net This intermediate then undergoes further reactions, including intramolecular cyclization, to yield the final pyrazole (B372694) derivative. researchgate.net
In other related systems, such as N-alkylpyrimidinium salts, ring transformations have been observed in reactions with nucleophiles like ammonia. wur.nl These reactions can proceed through an "Opening-Ring-Closure" mechanism, where the initial nucleophilic addition is followed by cleavage of a ring bond and subsequent recyclization. wur.nl Similarly, the cleavage of C-N bonds in aromatic heterocycles like pyridines is a crucial step in industrial processes such as hydrodenitrogenation. acs.org Mechanistic studies on rhenium carbonyl complexes with bipyridine ligands have elucidated a pyridine ring-opening mechanism involving deprotonation and C-C bond formation. acs.org
These examples from related heterocyclic systems provide a framework for understanding the potential ring-opening and rearrangement pathways that this compound might undergo, particularly in the presence of strong nucleophiles or under specific reaction conditions.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 5 Nitropyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, spin-spin couplings, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
The ¹H NMR spectrum of 1-Ethyl-5-nitropyridin-2(1H)-one is expected to display distinct signals corresponding to the ethyl group and the three protons on the pyridinone ring. The ethyl group will manifest as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from coupling to the adjacent protons. The chemical shift of the methylene protons is anticipated to be in the downfield region due to the deshielding effect of the adjacent nitrogen atom. The three aromatic protons on the pyridinone ring are expected to appear as distinct multiplets, with their chemical shifts significantly influenced by the electron-withdrawing effects of the nitro group and the carbonyl group.
The ¹³C NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbons of the pyridinone ring will resonate in the aromatic region, with their specific shifts dictated by the electronic environment created by the substituents. The two carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ring H | ~8.5 - 9.0 | d | ~2-3 |
| Ring H | ~7.5 - 8.0 | dd | ~8-10, ~2-3 |
| Ring H | ~6.5 - 7.0 | d | ~8-10 |
| -CH₂- (Ethyl) | ~3.9 - 4.2 | q | ~7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~160 - 165 |
| C-NO₂ | ~145 - 155 |
| Ring C | ~140 - 145 |
| Ring C-H | ~125 - 130 |
| Ring C-H | ~110 - 115 |
| -CH₂- (Ethyl) | ~40 - 45 |
While 1D NMR provides fundamental data, 2D NMR techniques are crucial for confirming the assignments and elucidating the complete molecular structure, especially for complex molecules. researchgate.netmagritek.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton coupling networks. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. Similarly, COSY would reveal the coupling relationships between the adjacent protons on the pyridinone ring, aiding in their specific assignment. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would be used to definitively assign the ¹³C signals for all protonated carbons by linking the proton assignments from the ¹H NMR spectrum to their corresponding carbon resonances.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FTIR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to its distinct functional groups. uobasrah.edu.iq
Nitro Group (NO₂): This group gives rise to two prominent stretching vibrations: a strong asymmetric stretch typically found in the 1560-1510 cm⁻¹ region and a symmetric stretch in the 1360-1310 cm⁻¹ range.
Lactam Carbonyl (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration of the pyridinone ring is expected in the region of 1700-1650 cm⁻¹. Its exact position can be influenced by conjugation and ring strain.
Aromatic Ring: The C=C and C=N stretching vibrations within the pyridinone ring will produce a series of bands in the 1620-1400 cm⁻¹ fingerprint region.
C-H Bonds: Aromatic C-H stretching vibrations are anticipated to appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed as stronger bands in the 3000-2850 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1510 |
| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1310 |
| Lactam (C=O) | Stretch | 1700 - 1650 |
| Pyridinone Ring | C=C, C=N Stretch | 1620 - 1400 |
| Aromatic C-H | Stretch | 3100 - 3050 |
To achieve a more precise and confident assignment of the vibrational modes, especially within the complex fingerprint region, experimental FTIR and Raman spectra can be correlated with theoretical frequencies obtained from quantum chemical calculations. nih.gov Methods such as Density Functional Theory (DFT), often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the optimized molecular geometry and its corresponding vibrational frequencies.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with the experimental data. This computational approach allows for the visualization of each vibrational mode, enabling an unambiguous assignment of even weak or overlapping bands in the experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the entire conjugated nitropyridinone system.
The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the conjugated system of the pyridinone ring and the nitro group. An additional, weaker n → π* transition, likely associated with the lone pair electrons on the carbonyl oxygen and nitro group oxygens, may also be observed. The presence of the electron-withdrawing nitro group in conjugation with the pyridinone ring is expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted pyridinone core. The position of these absorption maxima can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Electronic Transitions and Chromophoric Contributions
The electronic absorption spectrum of this compound is expected to be characterized by transitions involving its key chromophoric groups: the nitropyridinone ring system. The primary chromophore is the conjugated system of the pyridinone ring, which is significantly influenced by the electron-withdrawing nitro group (-NO2) and the electron-donating effect of the ring nitrogen, modified by the ethyl substituent.
The electronic transitions in aromatic nitro compounds, such as nitrobenzene, which shares features with the target molecule, typically exhibit absorptions at wavelengths longer than 270 nm due to extended conjugation. libretexts.org The absorption spectrum of this compound is likely to be dominated by π → π* transitions within the aromatic ring. The presence of the nitro group, a strong electron-withdrawing group, is known to cause a bathochromic (red) shift of the absorption bands of the parent aromatic system. This is due to the stabilization of the excited state through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Furthermore, a weaker n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro group and the carbonyl group, may also be observed. libretexts.org In many aromatic nitro compounds, this transition is often submerged by the more intense π → π* bands. The ethyl group attached to the nitrogen atom is expected to have a minor electronic effect on the main transitions, primarily influencing the compound's solubility and crystal packing.
The chromophoric contributions can be summarized as an intramolecular charge-transfer (CT) character. This transition involves the transfer of electron density from the pyridinone ring (acting as the donor) to the nitro group (the acceptor). This CT character is a hallmark of "push-pull" systems, where an electron-donating part of a molecule is conjugated with an electron-withdrawing part.
Investigation of Solvent Effects on Electronic Absorption Properties
The electronic absorption spectrum of this compound is anticipated to exhibit solvatochromism, meaning the position of its absorption maxima will be dependent on the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.
For π → π* transitions with a charge-transfer character, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, which lowers the transition energy. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can interact with protic solvents through hydrogen bonding, which lowers the energy of the ground state and increases the transition energy.
The solvatochromic behavior of nitropyridine derivatives has been a subject of study. For instance, 4-nitropyridine (B72724) N-oxide is a known solvatochromic indicator, with its UV-Vis absorption spectrum showing a significant dependence on the hydrogen-bond donor ability of the solvent. researchgate.net The absorption bands for this compound are found in the 330-355 nm range. researchgate.net
Based on these principles, a hypothetical dataset for this compound is presented below to illustrate the expected solvent effects.
| Solvent | Polarity Index | Expected λmax (nm) for π → π* transition | Expected Shift |
|---|---|---|---|
| n-Hexane | 0.1 | 310 | - |
| Dichloromethane | 3.1 | 325 | Bathochromic |
| Ethanol | 4.3 | 335 | Bathochromic |
| Acetonitrile (B52724) | 5.8 | 330 | Bathochromic |
| Water | 10.2 | 345 | Bathochromic |
X-ray Crystallography and Solid-State Structural Analysis
Due to the lack of a published crystal structure for this compound, the following sections provide a predictive analysis based on the known crystal structures of related compounds.
Determination of Molecular Conformation and Crystal Packing Architecture
The molecular conformation of this compound in the solid state will be determined by a balance of intramolecular steric effects and intermolecular packing forces. The pyridinone ring is expected to be essentially planar. The nitro group may be slightly twisted out of the plane of the ring due to steric hindrance with adjacent atoms. The ethyl group will adopt a conformation that minimizes steric strain.
The crystal packing architecture is likely to be influenced by a variety of intermolecular interactions. The planarity of the aromatic ring system would favor π-π stacking interactions, where the electron-rich pyridinone rings of adjacent molecules align in a parallel or offset fashion. This type of interaction is common in the crystal packing of aromatic compounds.
Analysis of Intermolecular Interactions within the Crystalline Lattice
The primary intermolecular interactions expected to govern the crystal packing of this compound are hydrogen bonds, C-H···O interactions, and π-π stacking. The oxygen atoms of the nitro and carbonyl groups are strong hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weaker C-H···O interactions are likely to play a significant role in the crystal packing. These interactions involve the hydrogen atoms of the ethyl group and the aromatic ring interacting with the oxygen atoms of neighboring molecules.
The nitro group is also known to participate in various non-covalent interactions. The crystal packing of nitroaromatic compounds is often characterized by a network of weak interactions that collectively determine the supramolecular architecture.
A hypothetical summary of the expected crystallographic data and intermolecular interactions for this compound is provided in the table below.
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Molecular Conformation | Planar pyridinone ring, possibly twisted nitro group |
| Dominant Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
| Packing Motif | Layered or herringbone structures |
Computational Chemistry and Theoretical Studies on 1 Ethyl 5 Nitropyridin 2 1h One
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 1-Ethyl-5-nitropyridin-2(1H)-one, these studies would typically involve a variety of theoretical models to predict its geometry, electronic landscape, and chemical reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For nitropyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govrsc.org These calculations aim to find the minimum energy conformation of the molecule. Studies on various nitropyridine derivatives have demonstrated that DFT methods can accurately predict their structural parameters and heats of formation. tandfonline.comresearchgate.net The energetic profile, including total energy and stability, can be assessed, providing a foundation for further computational analysis. tandfonline.comresearchgate.net
Electronic Structure Analysis: HOMO-LUMO Energy Gap and Frontier Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For a related compound, 5-Nitro-2-(1-pyrrolidinyl)pyridine, DFT calculations at the B3LYP/6-311+G(d,p) level predicted a HOMO-LUMO energy gap of 4.2 eV, indicating moderate electronic stability. In this analog, the HOMO is localized on the nitro group and the pyridine (B92270) ring, while the LUMO is primarily situated on the pyrrolidinyl nitrogen. For this compound, the HOMO would likely be concentrated on the electron-rich pyridinone ring and the nitro group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be expected to be located around the nitro group and the carbonyl carbon, indicating these as potential sites for nucleophilic attack.
| Parameter | Value | Implication |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Moderate Electronic Stability |
| HOMO Localization | Nitro group and Pyridine ring | Sites for electrophilic attack |
| LUMO Localization | Pyrrolidine nitrogen (analog) | Site for nucleophilic attack |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of 5-Nitro-2-(1-pyrrolidinyl)pyridine, MEP maps highlight electron-deficient regions near the nitro group and electron-rich zones around the pyrrolidinyl nitrogen. For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as the most likely sites for electrophilic interaction. The regions around the hydrogen atoms of the ethyl group and the pyridine ring would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis and Electron Delocalization Effects
For the analog 5-Nitro-2-(1-pyrrolidinyl)pyridine, NBO analysis revealed significant hyperconjugative interactions between the lone pairs of the nitro group and the π* anti-bonding orbitals of the pyridine ring, contributing to the molecule's stability by 15.6 kcal/mol. A similar analysis for this compound would likely show strong delocalization effects involving the nitro group, the carbonyl group, and the pyridine π-system. These interactions are crucial for understanding the electronic communication between the different functional groups within the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects.
Development of QSAR Models for Nitropyridinone Derivatives
QSAR studies on nitroaromatic compounds, a class that includes nitropyridinone derivatives, have been conducted to predict their toxicity and other biological activities. doi.orgmdpi.comnih.gov These models often use a variety of molecular descriptors, including quantum chemical parameters, topological indices, and constitutional descriptors, to quantify the structural features of the molecules. doi.org
The development of a QSAR model typically involves the following steps:
Data Set Selection: A diverse set of compounds with known biological activity is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
| Study Focus | Key Descriptors | Statistical Method | Reported Predictive Ability (R²) | Reference |
|---|---|---|---|---|
| In vivo toxicity (LD50) of 90 nitroaromatics | Quantum-chemical, topological, and structural fragments | Not specified | Good predictive ability | doi.org |
| Toxicity of nitroaromatics in Tetrahymena pyriformis | Hydrophobicity and electrophilicity | CART | Not specified | nih.gov |
| In vivo oral acute toxicity of 28 NACs | 1D and 2D SiRMS descriptors | PLS | 0.89–0.92 (test set) | nih.gov |
| In vivo toxicity of >200 nitroaromatics | Various molecular descriptors | SVR and MLR | 0.95 (test set) | nih.gov |
Identification of Key Molecular Descriptors Influencing Theoretical Interactions
In the computational analysis of this compound, a variety of molecular descriptors would be crucial in understanding its theoretical interactions. These descriptors, derived from the molecule's electronic and geometric structure, provide quantitative insights into its behavior. For nitroaromatic compounds, key descriptors often include electronic, topological, and quantum-chemical parameters.
Electronic Descriptors: The distribution of electron density is paramount in determining the reactivity and interaction profile of this compound. The strongly electron-withdrawing nature of the nitro (-NO2) group significantly influences the electronic properties of the pyridone ring.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecular surface. For this compound, negative potential (red/yellow) would be anticipated around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the ethyl group and the pyridone ring, suggesting sites for nucleophilic interaction.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the LUMO is expected to be low due to the electron-withdrawing nitro group, making the compound a good electron acceptor. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. For similar nitroaromatic compounds, the HOMO-LUMO gap is a key parameter in assessing their kinetic stability. nih.gov
Topological and Geometrical Descriptors: These descriptors relate to the molecule's size, shape, and connectivity.
Molecular Surface Area and Volume: These parameters are important for understanding solubility and transport properties.
Bond Lengths and Angles: Computational optimization of the geometry of this compound would provide precise bond lengths and angles. For instance, the C-NO2 bond length and the geometry of the pyridone ring would be of particular interest as they can be correlated with reactivity and stability.
Quantum-Chemical Descriptors: Density Functional Theory (DFT) calculations are commonly employed to derive a range of insightful descriptors. tandfonline.comresearchgate.net
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. The carbon atom attached to the nitro group is expected to have a significant positive charge, making it a potential site for nucleophilic attack.
Heat of Formation: This thermodynamic quantity, often calculated using isodesmic reactions in computational studies, provides a measure of the molecule's stability. tandfonline.comresearchgate.net For nitropyridine derivatives, the heat of formation is a key parameter in assessing their energetic properties. tandfonline.com
A summary of key molecular descriptors and their likely significance for this compound is presented in the table below.
| Descriptor Category | Descriptor Name | Predicted Significance for this compound |
| Electronic | Dipole Moment | High, indicating strong polar interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms (electrophilic sites), positive on ring and ethyl hydrogens (nucleophilic sites). | |
| HOMO-LUMO Energy Gap | Relatively small, suggesting potential for high reactivity as an electron acceptor. nih.gov | |
| Topological | Molecular Surface Area | Influences solubility and transport properties. |
| Quantum-Chemical | Atomic Charges (NBO) | Positive charge on the carbon attached to the nitro group, making it susceptible to nucleophilic attack. |
| Heat of Formation | Important for assessing thermodynamic stability and energetic character. tandfonline.comresearchgate.net |
Predictive Modeling for Structure-Property Relationships
Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, would be invaluable for correlating the molecular descriptors of this compound with its macroscopic properties and biological activities. While no specific models for this exact compound are published, the methodology is well-established for nitroaromatic compounds. nih.govnih.govosti.gov
The process would involve:
Dataset Compilation: A dataset of related nitropyridinone compounds with known experimental data for a specific property (e.g., thermal stability, toxicity, or receptor binding affinity) would be assembled.
Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors, as discussed in the previous section, would be calculated using computational software.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be used to build a mathematical model that relates the descriptors to the property of interest. For instance, QSPR models have been successfully developed to predict the thermal stability of nitroaromatic compounds using descriptors calculated at both semi-empirical and DFT levels. nih.gov
Model Validation: The predictive power of the developed model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govosti.gov
For this compound, a QSPR model could predict properties like its boiling point, solubility, or thermal decomposition temperature based on its calculated descriptors. Similarly, a QSAR model could estimate its potential biological activity, for example, as an inhibitor of a specific enzyme, by comparing its descriptors to those of known active compounds. nih.govosti.gov Studies on other substituted pyridones have successfully used molecular modeling to understand their interaction with biological targets like Pim-1 kinase. researchgate.net
Molecular Dynamics (MD) Simulations
MD simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights that are not accessible through static computational models.
While the pyridone ring itself is rigid, the ethyl group attached to the nitrogen atom has conformational flexibility. MD simulations would allow for the exploration of the rotational dynamics of the ethyl group and its preferred orientations relative to the pyridone ring.
The simulations could be performed in different environments to assess their impact on the conformational stability of this compound:
Gas Phase: Simulating the molecule in a vacuum provides a baseline for its intrinsic conformational preferences.
Aqueous Solution: Simulating in a water box would reveal how solvent molecules interact with the compound and influence its conformation. The polar nature of water would lead to the formation of hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups.
Nonpolar Solvent: Simulations in a nonpolar solvent like hexane (B92381) would show the conformational behavior in a hydrophobic environment, which can be relevant for understanding its partitioning behavior.
Studies on similar pyridone-containing biomolecules have used MD simulations to explore their conformational landscapes in solution, revealing preferences for specific folded or extended conformations. mdpi.com
MD simulations are particularly well-suited for studying the non-covalent interactions between this compound and its surrounding environment.
Solvation Shell Analysis: By analyzing the trajectory of an MD simulation in a solvent, one can characterize the structure and dynamics of the solvation shells around the molecule. This includes calculating the radial distribution functions for solvent atoms around specific sites on the solute, which reveals the strength and geometry of the interactions.
Interaction with Ligand Fragments: If this compound were being studied for its potential to bind to a biological target, MD simulations could be used to model its interaction with fragments of the binding site. This would provide insights into the key intermolecular forces (e.g., hydrogen bonds, pi-stacking, van der Waals interactions) that stabilize the complex.
Elucidation of Reaction Mechanisms through Computational Approaches
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.org For this compound, several types of reactions could be investigated.
The electron-deficient nature of the nitropyridinone ring suggests that it would be susceptible to nucleophilic attack. mdpi.comnih.gov A hypothetical reaction, for instance, could be the addition of a nucleophile to one of the carbon atoms of the ring.
Computational investigation of such a reaction would involve:
Locating Stationary Points: The geometries of the reactants, any intermediates, transition states, and products along the reaction pathway would be optimized using a suitable level of theory, such as DFT.
Frequency Calculations: Vibrational frequency calculations would be performed to characterize the located stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation starting from the transition state would confirm that it connects the intended reactants and products.
For example, in a nucleophilic aromatic substitution reaction, the energy barrier for the formation of a Meisenheimer-like intermediate could be calculated. Computational studies on the reactions of other nitro-substituted heterocycles have successfully determined such energy barriers and elucidated the preferred reaction pathways. nih.govresearchgate.net The table below presents a hypothetical energy profile for a generic nucleophilic addition to this compound, illustrating the type of data that would be generated.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Nucleophile) | 0.0 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Intermediate (Meisenheimer Complex) | -5.8 |
| 4 | Transition State 2 (TS2) | +10.5 |
| 5 | Products | -12.3 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Modeling of Solvent Effects on Reaction Pathways and Equilibria
Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the modeling of solvent effects on the reaction pathways and equilibria of this compound. While computational methods are widely used to investigate such phenomena in related heterocyclic compounds, dedicated research on this particular molecule, including detailed findings and data tables, is not publicly available in the searched resources.
Theoretical chemistry employs various models to understand how solvents influence chemical reactions and the position of equilibrium. These models can be broadly categorized into explicit, implicit, and mixed models.
Explicit solvent models involve the individual representation of a large number of solvent molecules around the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive, limiting its application to small systems or short simulation times.
Implicit solvent models , such as the Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM, IEF-PCM), represent the solvent as a continuous medium with a defined dielectric constant. rsc.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. rsc.org They are frequently used to study:
Tautomeric Equilibria: For molecules that can exist in different tautomeric forms, the surrounding solvent can preferentially stabilize one form over another, shifting the equilibrium. For instance, in pyridone-hydroxypyridine systems, the pyridone form is favored in polar solvents, while the hydroxypyridine form predominates in nonpolar environments.
Reaction Pathways: The energy profile of a chemical reaction, including the energies of reactants, transition states, and products, can be significantly altered by the solvent. A polar solvent might stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent.
In the context of a molecule like this compound, computational studies would typically employ these models to investigate several aspects:
Influence of Solvent Polarity: Researchers would likely model the compound in a series of solvents with varying dielectric constants to understand how properties change from nonpolar to polar environments.
Tautomeric Equilibria: While this compound itself is a fixed tautomer due to the ethyl group, related compounds without this substitution could be studied for their keto-enol or other tautomeric equilibria, and how the solvent affects the relative stability of these forms.
Reaction Mechanisms: For any reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational models could elucidate the step-by-step mechanism. The solvent can play a crucial role in stabilizing charged intermediates or transition states, and modeling helps to quantify these effects on the reaction barrier heights.
Although no specific data tables for this compound can be presented, the table below illustrates the kind of data that would be generated in such a computational study, showing the calculated relative energies of a hypothetical reaction in different solvents.
Hypothetical Data Table: Calculated Relative Free Energy (kcal/mol) for a Reaction of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Energy of Reactant | Relative Energy of Transition State | Relative Energy of Product |
|---|---|---|---|---|
| Gas Phase | 1.0 | 0.0 | 25.0 | -5.0 |
| Toluene | 2.4 | 0.0 | 22.5 | -6.2 |
| Acetone | 20.7 | 0.0 | 18.3 | -8.9 |
This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.
Without dedicated research on this compound, any discussion on the specific influence of solvents on its reaction pathways and equilibria remains speculative. The application of the well-established computational models mentioned above would be necessary to provide scientifically accurate insights.
Applications of 1 Ethyl 5 Nitropyridin 2 1h One in Advanced Chemical Synthesis
Building Block for the Synthesis of Complex Heterocyclic Systems
The unique electronic and structural features of 1-Ethyl-5-nitropyridin-2(1H)-one make it a valuable starting material for the construction of more elaborate molecular architectures. The strategic placement of its functional groups allows for sequential reactions to build fused ring systems and other complex structures.
Derivatization to Form Polycyclic Pyridine (B92270) Analogues
While specific examples of polycyclic pyridine analogues derived directly from this compound are not extensively reported in the literature, the general reactivity of pyridin-2(1H)-ones suggests a strong potential for such transformations. The pyridinone ring can participate in intramolecular cyclization reactions, particularly after modification of the substituents. For instance, the introduction of a suitable side chain on the ethyl group or functionalization of the ring positions could enable ring-closing reactions to form fused bicyclic or polycyclic systems. The general strategy often involves the cyclization of amides derived from β-enamino ketones to yield pyridin-2(1H)-ones, a process that can be reversed or extended to create more complex fused structures.
Incorporation into Macrocyclic or Supramolecular Architectures
The synthesis of macrocycles is a burgeoning field in chemistry, with applications in areas from materials science to medicine. While direct incorporation of this compound into macrocycles is not yet a well-documented process, the formation of a 2-pyridone ring via intramolecular condensation is a recognized and efficient method for creating macrocyclic peptides. This suggests that this compound could, in principle, be integrated into a linear precursor that is then cyclized. The rigidity and defined geometry of the pyridinone ring can impart specific conformational properties to the resulting macrocycle. Such macrocycles are of interest for their potential to exhibit selective binding properties or to form organized supramolecular assemblies.
Precursor for Diverse Nitrogen-Containing Functional Groups
The nitro group of this compound is a key functional handle that can be readily transformed into other nitrogen-containing moieties, significantly expanding its synthetic utility.
Conversion to Aminopyridinone Intermediates for Further Synthesis
One of the most synthetically valuable transformations of this compound is the reduction of its nitro group to an amine, yielding 5-Amino-1-ethylpyridin-2(1H)-one. This reaction is a cornerstone in the use of nitroarenes as synthetic intermediates. The resulting aminopyridinone is a highly versatile intermediate for further chemical elaboration.
Table 1: General Conditions for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Temperature | Pressure |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol/THF | Room Temperature | 50 psi |
| Raney Nickel | Hydrogen (H₂) | Ethanol | Room Temperature | Atmospheric |
| Iron Powder | Acetic Acid | Ethanol/Water | Reflux | Atmospheric |
| Tin(II) Chloride | Hydrochloric Acid | Ethanol | Room Temperature | Atmospheric |
This table represents common methods for nitro group reduction and is based on general chemical principles and analogous reactions.
The resulting 5-Amino-1-ethylpyridin-2(1H)-one can then be used in a variety of subsequent reactions, such as diazotization to introduce other functional groups, or acylation and alkylation to build more complex side chains.
Utilization in the Formation of Other Nitrogen-Based Heterocyclic Scaffolds
A significant application of N-substituted 5-nitropyridin-2(1H)-ones is their recyclization into different heterocyclic systems. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303). While the specific reaction with this compound is not detailed, studies on the closely related 1-methyl-5-nitropyridin-2(1H)-one demonstrate that it undergoes a ring-opening and recyclization process to form (1H-pyrazol-3-yl)acetohydrazide. This transformation highlights the ability of the pyridinone ring to act as a synthon for other five-membered heterocyclic rings.
This reaction proceeds through a hypothetical mechanism involving the formation of an acyclic hydrazide intermediate, which then undergoes an isomerization and subsequent intramolecular cyclization. This powerful transformation allows for the conversion of the pyridinone scaffold into a pyrazole (B372694) scaffold, opening up access to a different class of compounds with distinct chemical and biological properties.
Role in Catalyst Design and Ligand Development
The structural motifs present in this compound and its derivatives are of interest in the field of coordination chemistry and catalysis. Pyridine-based ligands are ubiquitous in transition metal catalysis due to their favorable electronic and steric properties.
While there is no direct evidence of this compound being used as a ligand or in catalyst design, its derivative, 5-Amino-1-ethylpyridin-2(1H)-one, possesses a nucleophilic amino group that could be used to chelate metal ions or be further functionalized to create more complex ligand architectures. The combination of the pyridinone oxygen and the amino nitrogen could potentially form a bidentate ligand system. The development of new ligands is crucial for advancing catalytic processes, and the structural framework offered by this compound presents an underexplored avenue for such research.
Design of Nitropyridinone-Based Ligands for Metal Coordination Complexes
The electron-withdrawing nature of the nitro group and the presence of multiple heteroatoms (two oxygens and one nitrogen) make nitropyridinone structures like this compound attractive candidates for designing ligands for metal coordination complexes. These ligands can coordinate to metal centers through the pyridinone oxygen and/or the nitro group oxygen atoms, acting as versatile building blocks for supramolecular structures and functional metal complexes.
Research into related nitropyridine compounds demonstrates their efficacy as ligands. For instance, various nitropyridine derivatives have been successfully used to form stable complexes with a range of metals. nih.gov The N-substituent, such as the ethyl group in this compound, can be strategically varied to fine-tune the solubility, stability, and steric environment of the resulting metal complex.
The synthesis of such ligands often involves the initial synthesis of the substituted nitropyridinone, which can be achieved through multi-step reactions. For example, the synthesis of a related compound, 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, is accomplished by the N-alkylation of the corresponding 5-bromo-3-nitro-2-hydroxypyridine precursor. A similar strategy could be envisioned for the ethylated target compound.
Table 1: Examples of Substituted Nitropyridinone Precursors and Synthesis Data This table presents data on the synthesis of precursors that are structurally related to this compound, illustrating the general synthetic accessibility of this class of compounds for ligand design.
| Precursor Compound | Reagents | Solvent | Yield | Reference |
| 5-Bromo-3-nitro-2-hydroxypyridine | Methyl iodide, Potassium carbonate | DMF | 85% | |
| 2-Amino-5-methylpyridine | (multi-step) | Various | Moderate | nih.gov |
Once synthesized, these nitropyridinone ligands can be reacted with metal salts to form coordination complexes. The coordination mode can be influenced by the reaction conditions and the nature of the metal ion. The resulting complexes have potential applications in areas such as molecular magnetism, sensing, and materials science.
Exploration of Catalytic Applications of Synthesized Derivatives
Pyridine derivatives are widely used in catalysis, acting as organocatalysts or as ligands for transition metal catalysts. nih.gov The electronic modifications imparted by the nitro group suggest that derivatives of this compound could exhibit unique catalytic properties. The electron-deficient nature of the aromatic ring can enhance its interaction with electron-rich species or influence the redox potential of a coordinated metal center.
While direct catalytic applications of this compound are not extensively documented, research on related structures provides a strong basis for their potential. For example, nitropyridine-N-oxides are used to catalyze the asymmetric allylation of aldehydes. chempanda.com Furthermore, derivatives of nitropyridines serve as crucial intermediates in the synthesis of more complex molecules that exhibit catalytic or biological activity. nih.gov
One common synthetic transformation for nitropyridinones is the reduction of the nitro group to an amine. For the related compound 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone, this reduction is achieved using hydrogen gas and a palladium on charcoal catalyst. The resulting aminopyridinone can serve as a precursor for a new family of derivatives, such as Schiff bases or amides, which can be explored as new ligands for asymmetric catalysis or as organocatalysts themselves.
Table 2: Catalytic Reduction of a Related Nitropyridinone This table details the conditions for a reaction that could be applied to this compound to generate derivatives for catalytic studies.
| Starting Material | Catalyst | Reagent | Solvent | Product | Reference |
| 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone | 7% Palladium on charcoal | Hydrogen (50 psi) | Methanol/THF (1:1) | Corresponding aminopyridone |
The exploration of derivatives of this compound in catalysis remains a promising field. Future research could focus on synthesizing the parent compound and its derivatives, and subsequently screening them for activity in a variety of organic transformations, including C-C bond-forming reactions, oxidations, and reductions.
Conclusion and Future Research Perspectives for 1 Ethyl 5 Nitropyridin 2 1h One
Identification of Emerging Research Gaps and Challenges
The most significant research gap concerning 1-Ethyl-5-nitropyridin-2(1H)-one is the lack of comprehensive studies on its biological activity and potential applications. Its commercial availability for research purposes has not yet translated into a substantial body of academic literature detailing its properties. bldpharm.com
Key research gaps and challenges include:
Lack of Biological Screening: There is a clear need for broad-spectrum biological screening of this compound to identify any potential therapeutic or agrochemical activities.
Mechanism of Action Studies: For any identified biological activity, subsequent studies to elucidate the mechanism of action would be a crucial and challenging endeavor.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs of this compound are necessary to establish clear structure-activity relationships. This would guide the design of more potent and selective compounds.
Optimized Synthesis: While the compound is available, research into more efficient, scalable, and environmentally friendly synthetic routes would be beneficial for facilitating further research and potential commercialization. A one-pot synthesis method for the related 2-hydroxy-5-nitropyridine (B147068) has been developed, suggesting that similar innovative approaches could be applied. google.com
The following interactive table summarizes the key research gaps for this compound:
Interactive Data Table: Research Gaps for this compound| Research Area | Specific Gap | Potential Impact of Addressing the Gap |
| Biological Activity | No comprehensive screening data available. | Discovery of novel therapeutic or agrochemical agents. |
| Medicinal Chemistry | Lack of SAR studies. | Rational design of more potent and selective derivatives. |
| Biochemical Studies | Unknown mechanism of action for any potential activity. | Understanding the molecular targets and pathways affected. |
| Chemical Synthesis | Limited information on optimized and green synthetic methods. | More cost-effective and sustainable production for research. |
Directions for Advanced Interdisciplinary Studies and Collaborative Research Initiatives
To unlock the full potential of this compound, interdisciplinary research and collaborative initiatives are essential. Future studies should not be confined to traditional synthetic and medicinal chemistry but should also explore its properties from various scientific perspectives.
Proposed Directions for Future Research:
Computational and Theoretical Chemistry:
Molecular Modeling: In silico docking studies could predict the binding affinity of this compound to various biological targets, such as viral enzymes, kinases, and receptors, helping to prioritize experimental screening efforts.
DFT Studies: Density Functional Theory calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of the molecule, aiding in the interpretation of experimental data.
Materials Science:
Coordination Chemistry: The pyridinone oxygen and the nitro group offer potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting magnetic, optical, or catalytic properties.
Organic Electronics: The electron-withdrawing nature of the nitro group and the conjugated pyridinone system could make this compound or its derivatives interesting candidates for applications in organic electronics, such as in the development of new organic semiconductors or dyes for solar cells.
Chemical Biology:
Chemical Probes: If a specific biological target is identified, fluorescently labeled analogs of this compound could be developed as chemical probes to study the localization and dynamics of the target within cells.
Metabolomics and Pharmacokinetics: In collaboration with biochemists and pharmacologists, studies on the metabolic fate and pharmacokinetic profile of the compound would be crucial for its development as a potential therapeutic agent.
A collaborative approach, bringing together synthetic chemists, computational chemists, biologists, and materials scientists, will be paramount in exploring the uncharted territory of this compound's scientific potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-5-nitropyridin-2(1H)-one, and how can reaction efficiency be optimized?
- Methodology : A one-pot synthesis approach is commonly employed, leveraging nitration and alkylation steps. For example, nitration of pyridin-2-one derivatives using fuming HNO₃ at 0–5°C, followed by ethylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agent) and reaction time (4–6 hours).
- Key Considerations : Control exothermic reactions during nitration using ice baths and inert atmospheres to prevent decomposition .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C5, ethyl at N1) using δ ~8.5 ppm (pyridine H3) and δ ~1.3 ppm (ethyl CH₃) .
- FT-IR : Identify nitro (N–O stretch at ~1520 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- HPLC : Assess purity (>98%) with a C18 column (acetonitrile/water, 70:30) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks; analyze degradation via HPLC. Nitro groups may hydrolyze under prolonged heat, forming 5-hydroxypyridinone derivatives .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor color changes and precipitate formation .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to:
- Map electrostatic potential surfaces, identifying electrophilic regions (e.g., nitro group) for nucleophilic attack .
- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., electron-deficient nitro group lowers LUMO) .
Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyridinones?
- Methodology :
- Dose-Response Analysis : Use IC₅₀ curves (e.g., MTT assays) to differentiate true activity from cytotoxicity .
- Metabolite Profiling : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites .
Q. How can surface adsorption studies improve formulations of this compound in drug delivery systems?
- Methodology :
- Adsorption Isotherms : Use quartz crystal microbalance (QCM) to measure binding affinity (Kd) to polymeric carriers (e.g., PLGA) .
- Nanoscale Imaging : Apply atomic force microscopy (AFM) to visualize surface morphology changes post-adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
